molecular formula C8H13N3 B13305020 2,5-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine

2,5-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine

Cat. No.: B13305020
M. Wt: 151.21 g/mol
InChI Key: HAMGBOCCMYDXPY-UHFFFAOYSA-N
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Description

2,5-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a fused ring system containing both imidazole and pyrimidine rings, with methyl groups at the 2 and 5 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine typically involves the cyclization of appropriate precursors. One common method is the condensation of 2,3-diaminopyridine with 1,3-diketones under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the imidazo[1,2-a]pyrimidine core.

Industrial Production Methods: Industrial production of this compound often involves optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2,5-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antiviral, and anticancer activities.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 2,3-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine
  • 2,8-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine
  • 5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-ylamine

Comparison: 2,5-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties, binding affinities, and therapeutic potentials.

Properties

Molecular Formula

C8H13N3

Molecular Weight

151.21 g/mol

IUPAC Name

2,5-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine

InChI

InChI=1S/C8H13N3/c1-6-5-11-7(2)3-4-9-8(11)10-6/h5,7H,3-4H2,1-2H3,(H,9,10)

InChI Key

HAMGBOCCMYDXPY-UHFFFAOYSA-N

Canonical SMILES

CC1CCNC2=NC(=CN12)C

Origin of Product

United States

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